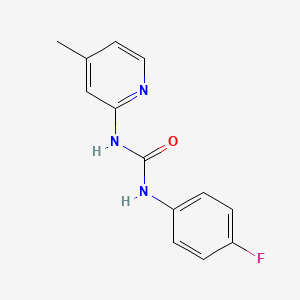

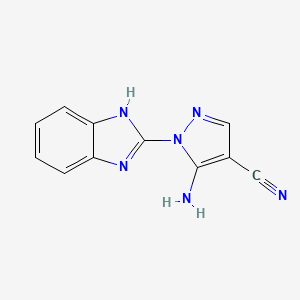

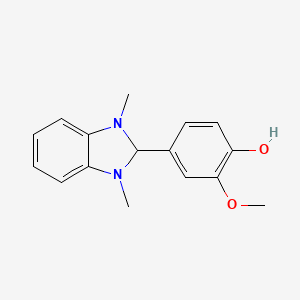

![molecular formula C18H23N3O4 B5512913 2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5512913.png)

2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Phthalazinone derivatives can be synthesized through various methods, including the Mannich reaction, which involves the condensation of phthalazinones with secondary amines and formaldehyde to yield corresponding N-Mannich bases. This method also allows for the synthesis of bis-derivatives through the condensation of phthalazinones with formaldehyde and specific amines (Mustafa et al., 1964). Another approach involves starting from methyl 2-(2-methoxy-2-oxoethyl)benzoate and involves regiospecific conversion to acid, followed by reaction with hydrazine to form hydrazone derivatives, leading to pyridazinone skeletons through intramolecular cyclization (Koza et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of phthalazinone derivatives and their reaction products can be elucidated through spectroscopic methods, including IR, NMR, and mass spectrometry. These techniques provide insights into the chemical bonding, functional groups, and overall molecular architecture of these compounds, enabling a deeper understanding of their chemical behavior and potential applications (Mustafa et al., 1964).

Chemical Reactions and Properties

Phthalazinone derivatives participate in a range of chemical reactions, including cyclocondensation with semicarbazide and thiosemicarbazide, and reactions with hydroxylamine hydrochloride to produce oxime derivatives. These reactions enable the synthesis of various novel compounds with potential antimicrobial activity (Abubshait et al., 2011).

Aplicaciones Científicas De Investigación

Synthesis and Reactions :

- Dovlatyan et al. (2010) investigated the thermal rearrangement of similar compounds, leading to the formation of derivatives by elimination processes (Dovlatyan et al., 2010).

- Koza et al. (2013) reported the synthesis of a novel class of compounds, including 4-aminophthalazin-1(2H)-ones, starting from related ester functionalities (Koza et al., 2013).

- Mustafa et al. (1964) explored the condensation of 1(2H)-phthalazinones with secondary amines and formaldehyde, yielding corresponding derivatives (Mustafa et al., 1964).

Antimicrobial Activities :

- Bektaş et al. (2010) synthesized novel triazole derivatives, including phthalazinone derivatives, and screened them for antimicrobial activities, finding some to possess good or moderate activities (Bektaş et al., 2010).

Catalytic Applications :

- Utsunomiya and Hartwig (2003) reported a ruthenium-catalyzed intermolecular hydroamination of vinylarenes with secondary aliphatic and benzylic amines, including morpholine, a component in the synthesis of phthalazinone derivatives (Utsunomiya & Hartwig, 2003).

Biological Activities and Applications :

- Bedair et al. (1987) synthesized benzyl-2-1(2H) phthalazonyl derivatives, some exhibiting pronounced antimicrobial activities (Bedair et al., 1987).

- Abubshait et al. (2011) studied the reaction of specific benzoic acids to produce phthalazinone derivatives, some showing antimicrobial activity (Abubshait et al., 2011).

- Bhat et al. (2018) synthesized dihydropyrimidinone derivatives containing piperazine/morpholine moiety via a Biginelli synthesis (Bhat et al., 2018).

- Abu‐Hashem et al. (2020) synthesized novel derivatives, including those with piperazine or morpholine, as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Structural Studies and Characterization :

- Jin et al. (2018) conducted structural studies on morpholine-substituted triazine derivatives, showing significant biological activity (Jin et al., 2018).

Transformation and Synthesis of Novel Derivatives :

- Pritchard and Al‐Rawi (2008) reported the synthesis of novel 2-thio-1,3-oxazines and their transformation with amines, including morpholine (Pritchard & Al‐Rawi, 2008).

Mecanismo De Acción

If this compound is intended to be a drug or a biologically active molecule, its mechanism of action would depend on its interactions with biological targets in the body. This could involve binding to specific proteins or enzymes, interfering with cellular processes, or modulating signal transduction pathways .

Safety and Hazards

Direcciones Futuras

Future research on this compound could involve further studies to elucidate its synthesis, structure, reactivity, and potential applications. This could include developing more efficient synthetic routes, investigating its interactions with other molecules, and exploring its potential uses in areas such as medicine or materials science .

Propiedades

IUPAC Name |

2-[2-[2-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl]-4-methylphthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-13-15-5-3-4-6-16(15)18(23)21(19-13)12-17(22)20-8-10-25-14(11-20)7-9-24-2/h3-6,14H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHMVHHGURPQOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)N3CCOC(C3)CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

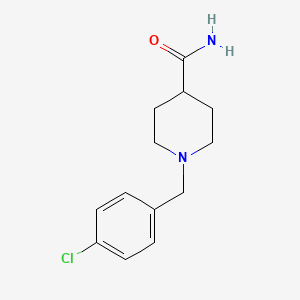

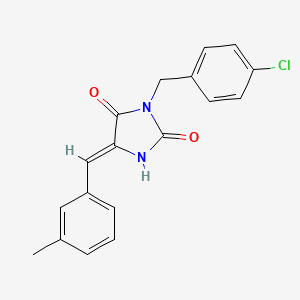

![5-isopropyl-3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5512841.png)

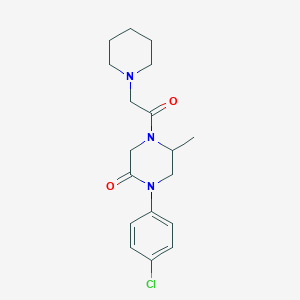

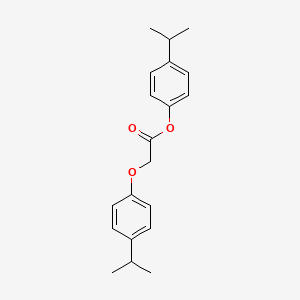

![[4-(1-naphthoylamino)phenyl]acetic acid](/img/structure/B5512852.png)

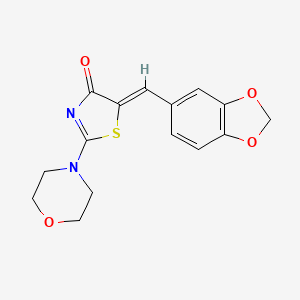

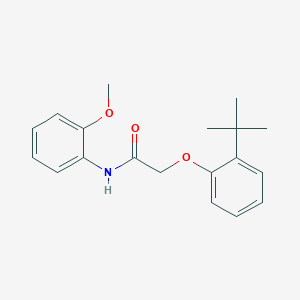

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)

![3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5512923.png)

![4-{[(2-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5512940.png)